5-Bromo-4-fluoro-2-nitrophenylacetic acid
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Overview
Description
5-Bromo-4-fluoro-2-nitrophenylacetic acid is a chemical compound with the molecular formula C8H5BrFNO4 and a molecular weight of 278.03 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-4-fluoro-2-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of phenylacetic acid derivatives, followed by nitration under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-4-fluoro-2-nitrophenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 5-Bromo-4-fluoro-2-aminophenylacetic acid.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-4-fluoro-2-nitrophenylacetic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-nitrophenylacetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
5-Bromo-4-fluoro-2-nitrophenylacetic acid can be compared with similar compounds such as:
- 4-Bromo-2-fluoro-5-nitrophenylacetic acid
- 5-Bromo-2-fluoro-4-nitrophenylacetic acid
- 2-Bromo-4-fluoro-5-nitrophenylacetic acid
These compounds share similar structural features but differ in the positions of the bromine, fluorine, and nitro groups. The unique arrangement of these groups in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-(5-bromo-4-fluoro-2-nitrophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFTGPECNOWBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.